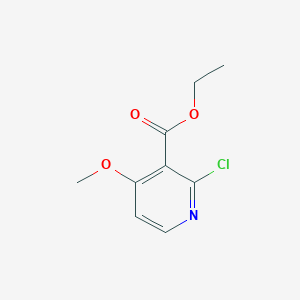

Ethyl 2-chloro-4-methoxynicotinate

Description

Significance of Halogenated Nicotinate (B505614) Derivatives in Organic Synthesis

Halogenated nicotinate derivatives, such as Ethyl 2-chloro-4-methoxynicotinate, are particularly significant in organic synthesis due to the reactivity of the halogen substituent. The chlorine atom at the 2-position of the pyridine (B92270) ring is susceptible to nucleophilic substitution and serves as a handle for various cross-coupling reactions. This allows for the introduction of a wide range of substituents, including carbon, nitrogen, oxygen, and sulfur nucleophiles, thereby enabling the construction of diverse molecular architectures.

The presence of both a chloro and an ester group on the nicotinic acid framework provides orthogonal reactivity. This means that the chloro group can be selectively reacted under certain conditions while the ester group remains intact, and vice versa. This differential reactivity is a powerful tool for synthetic chemists, allowing for stepwise and controlled molecular assembly.

Overview of the Chemical Compound's Strategic Position as a Heterocyclic Building Block

This compound is strategically positioned as a heterocyclic building block due to the combined electronic effects of its substituents. The methoxy (B1213986) group at the 4-position is an electron-donating group, which can influence the reactivity and regioselectivity of reactions on the pyridine ring. The ethyl nicotinate moiety is a common feature in many biologically active compounds.

The compound's structure makes it an ideal starting material for the synthesis of polysubstituted pyridines, which are often challenging to prepare by other means. Its utility is evidenced by its appearance in the patent literature as an intermediate in the preparation of pharmaceutically active compounds. molaid.com The ability to selectively modify the chloro and ester functionalities makes this compound a highly sought-after intermediate for creating libraries of compounds for drug discovery and for the synthesis of targeted, complex molecules.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 864229-51-6 |

| Molecular Formula | C₉H₁₀ClNO₃ |

| Molecular Weight | 215.63 g/mol |

| Purity | Typically >97% (as supplied by commercial vendors) crysdotllc.com |

| Physical State | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Solubility | Not specified in available literature |

Synthesis of this compound

While detailed, peer-reviewed synthetic procedures for this compound are not extensively documented in publicly available literature, its preparation can be inferred from standard organic chemistry transformations and information on related compounds.

One common method for the synthesis of esters is the esterification of the corresponding carboxylic acid. In this case, this compound can be prepared from 2-Chloro-4-methoxynicotinic acid by reaction with ethanol (B145695) in the presence of an acid catalyst.

Another potential synthetic route involves the transformation of a related halogenated nicotinate. For instance, it is plausible that this compound could be prepared from Ethyl 4-bromo-2-chloronicotinate, although the specific reagents and conditions for such a transformation are not detailed in the available search results. chemicalbook.com

Reactions of this compound

The reactivity of this compound is dominated by the chemistry of its functional groups. The chlorine atom at the 2-position is the most reactive site for nucleophilic aromatic substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates the displacement of the chloride by a variety of nucleophiles. This can include amines, alcohols, and thiols, leading to the formation of 2-amino-, 2-alkoxy-, and 2-thio-substituted pyridines, respectively.

Cross-Coupling Reactions: The chloro group serves as an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, providing access to a wide range of highly functionalized pyridine derivatives.

The ester group can undergo hydrolysis to the corresponding carboxylic acid or can be reduced to an alcohol. These transformations further expand the synthetic utility of this versatile building block.

Structure

2D Structure

Properties

IUPAC Name |

ethyl 2-chloro-4-methoxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-3-14-9(12)7-6(13-2)4-5-11-8(7)10/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMDXCYXUZOOHCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN=C1Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Synthetic Methodologies for Ethyl 2 Chloro 4 Methoxynicotinate

Established Synthetic Pathways and Precursors

The traditional synthesis of ethyl 2-chloro-4-methoxynicotinate often involves a multi-step approach, beginning with the construction and subsequent functionalization of the nicotinic acid core. These methods rely on well-established chemical reactions, including chlorination and esterification.

Chlorination Reactions in Pyridine (B92270) Ring Functionalization

Chlorination is a fundamental step in modifying the reactivity of the pyridine ring, enabling further synthetic transformations. In the context of preparing this compound, the introduction of a chlorine atom at the 2-position is a critical maneuver. This is typically achieved by treating a precursor such as a 4-hydroxypyrimidine (B43898) derivative with a chlorinating agent. google.com

Common chlorinating agents for this purpose include phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂). google.comstackexchange.com The reaction is often carried out in a suitable solvent, such as toluene (B28343). google.com For instance, ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate can be reacted with phosphoryl chloride in toluene to yield the corresponding 4-chloro derivative. google.com While these methods are effective, they can require harsh conditions and the use of excess reagents. stackexchange.com

A patent describes a process for preparing ethyl 4-(3-chloro-4-methoxybenzylamino)-2-(methylthio)pyrimidine-5-carboxylate, which involves the chlorination of ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate using phosphoryl chloride. google.com

| Precursor | Chlorinating Agent | Product | Reference |

| Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate | Phosphoryl chloride | Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | google.com |

| Phosphonic acid ester | Thionyl chloride, PCl₅, Oxalylchloride + TMSBr | Phosphonic acid dichloride | stackexchange.com |

Esterification Protocols for Nicotinic Acid Derivatives

The ethyl ester group in the target molecule is typically introduced through the esterification of the corresponding carboxylic acid, 2-chloro-4-methoxynicotinic acid. sigmaaldrich.combldpharm.com Standard esterification methods can be employed for this transformation.

One common method involves the reaction of the nicotinic acid derivative with an alcohol, such as ethanol (B145695), in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid. scholarsresearchlibrary.comgoogle.com The reaction can be driven to completion by removing the water formed during the reaction, often through azeotropic distillation with a solvent like toluene. google.com

Alternative esterification procedures include reacting the alcohol with an activated form of the carboxylic acid, such as the acid chloride or acid anhydride (B1165640). google.com This reaction is often performed in an inert solvent like methylene (B1212753) chloride, sometimes with the addition of a tertiary organic base such as pyridine. google.com Condensing agents like 1,3-dicyclohexylcarbodiimide (DCC), often used with a catalyst like 4-(N,N-dimethylamino)pyridine (DMAP), can also facilitate the direct esterification of the carboxylic acid with the alcohol. google.com

| Carboxylic Acid | Reagent | Conditions | Product | Reference |

| Nicotinic acid | Methanol, Sulfuric acid | - | Methyl nicotinate (B505614) | scholarsresearchlibrary.com |

| Nicotinic acid | Alcohol, Acid catalyst (e.g., p-toluenesulfonic acid) | 50°C - 180°C, removal of water | Nicotinic acid ester | google.com |

| Nicotinic acid | Alcohol, Acid chloride/anhydride | 0°C - 120°C, inert solvent (e.g., methylene chloride) | Nicotinic acid ester | google.com |

| Nicotinic acid | Alcohol, Condensing agent (e.g., DCC), Base (e.g., DMAP) | 0°C - 50°C, inert solvent (e.g., methylene chloride) | Nicotinic acid ester | google.com |

Sequential Reaction Strategies for Pyridine Core Construction

In some synthetic routes, the substituted pyridine core of this compound is assembled through a sequence of reactions that build the ring system with the desired functionalities already in place or introduced at specific stages.

One patented method describes the synthesis of a related compound, (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate, which serves as a key intermediate. google.com This process involves the diazotization of 4-methoxyaniline with sodium nitrite (B80452) in the presence of hydrochloric acid, followed by a coupling reaction with ethyl 2-chloroacetoacetate in the presence of sodium acetate (B1210297). google.com This hydrazonoacetate can then be used in subsequent cyclization reactions to form the pyridine ring. google.com

Another approach involves the reaction of ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane (B145963) to form ethyl 2-cyano-4,4-dimethoxybutanoate. google.com This intermediate can then be treated with formamidine (B1211174) to construct the pyrimidine (B1678525) ring, which can be further modified to a pyrrolo[2,3-d]pyrimidine and subsequently chlorinated to introduce the chloro substituent. google.com

Advanced Synthetic Approaches and Innovations

More recent synthetic strategies focus on improving efficiency, selectivity, and sustainability. These advanced methods often employ regioselective functionalization techniques and catalytic systems to achieve the desired molecular architecture with greater precision.

Regioselective Functionalization Techniques on the Pyridine Ring

Achieving regioselectivity in the functionalization of the pyridine ring is a significant challenge in organic synthesis. Modern methods have been developed to precisely introduce substituents at specific positions.

One innovative approach to achieve C-4 alkylation of pyridines involves the use of a maleate-derived blocking group. nih.govchemrxiv.org This strategy allows for a Minisci-type decarboxylative alkylation to occur with high selectivity at the C-4 position under acid-free conditions. nih.govchemrxiv.org Although not directly applied to the synthesis of the title compound, this methodology demonstrates a powerful strategy for controlling regiochemistry in pyridine functionalization. This could potentially be adapted for the introduction of substituents at the 4-position of the nicotinic acid framework.

Catalytic Methods in Nicotinate Synthesis

Catalysis plays an increasingly important role in the synthesis of nicotinic acid and its derivatives, offering milder reaction conditions and improved yields. frontiersin.orgnih.gov While traditional chemical synthesis often requires harsh conditions, catalytic methods provide more environmentally friendly alternatives. frontiersin.orgnih.gov

For instance, the oxidation of 3-methylpyridine (B133936) to nicotinic acid can be achieved using various metal catalysts. nih.gov The use of biocatalysts, such as enzymes, is also a growing area of interest for the synthesis of nicotinic acid, offering high selectivity and mild reaction conditions. frontiersin.orgnih.gov

In the context of esterification, the use of catalysts is well-established. As mentioned previously, acid catalysts are commonly used to promote the reaction between a carboxylic acid and an alcohol. scholarsresearchlibrary.comgoogle.com More advanced catalytic systems are continuously being developed to improve the efficiency and scope of these transformations.

The synthesis of related heterocyclic compounds also benefits from catalytic methods. For example, a copper-catalyzed C-4 functionalization of pyridine with styrenes has been reported, proceeding through a novel intramolecular rearrangement. nih.gov Such catalytic innovations hold promise for the development of more efficient and selective syntheses of complex pyridine derivatives like this compound.

Application of Microwave and Flow Reaction Technologies

The adoption of modern synthetic technologies such as microwave irradiation and continuous flow reactors offers significant advantages over traditional batch methods for the synthesis of heterocyclic compounds like this compound. These technologies can lead to dramatically reduced reaction times, increased yields, and improved safety profiles.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This rapid and efficient heating can accelerate reaction rates, often leading to cleaner reactions with fewer byproducts. While specific literature on the microwave-assisted synthesis of this compound is not abundant, the principles can be extrapolated from the synthesis of related chloropyrimidine and chloropurine derivatives. guidechem.comatlantis-press.com For instance, the nucleophilic substitution of a hydroxyl group with a chlorine, a key step in forming the 2-chloro-substituted pyridine ring, can be significantly expedited.

A potential microwave-assisted approach could involve the reaction of ethyl 4-methoxy-2-oxonicotinate with a chlorinating agent like phosphorus oxychloride (POCl₃) in a sealed microwave reactor. The reaction time under microwave irradiation is expected to be in the range of minutes, compared to hours under conventional heating. jmcs.org.mxresearchgate.net

Table 1: Illustrative Conditions for Microwave-Assisted Synthesis of Related Heterocycles

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| 2-amino-4-chloro-pyrimidine | Substituted amine | Propanol | 120-140 | 15-30 | - | guidechem.com |

| 6-chloropurine derivative | Amine | - | - | 10 | 72-83 | researchgate.net |

| 2,6-dichloropyridine-3-carboxylic acid | 1,1'-carbonyldiimidazole | - | 50 | 5 | - | jmcs.org.mx |

This table presents data for analogous reactions to illustrate the potential of microwave synthesis and does not represent the direct synthesis of this compound.

Flow Reaction Technologies:

Continuous flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to enhanced reproducibility and scalability. google.com The synthesis of heterocyclic compounds, in particular, has benefited from flow chemistry, enabling safer handling of hazardous reagents and intermediates. google.com

A hypothetical flow synthesis of this compound could involve pumping a solution of ethyl 4-methoxynicotinate and a chlorinating agent through a heated reactor coil. The product stream would then be collected and purified in a continuous fashion. This approach minimizes the accumulation of reactive intermediates, thereby improving the safety of the process. The efficiency of flow systems can also be enhanced by using immobilized reagents or catalysts.

Purification and Isolation Methodologies in Synthetic Processes

The purification and isolation of this compound from the reaction mixture are critical to ensure its suitability for further synthetic transformations. Common impurities may include unreacted starting materials, byproducts from side reactions, and residual solvents. A combination of extraction, distillation, and chromatographic techniques is typically employed.

Extraction and Washing:

Following the synthesis, the crude reaction mixture is often subjected to an aqueous workup. This involves partitioning the mixture between an organic solvent (such as ethyl acetate or dichloromethane) and water. guidechem.com Washing the organic layer with a basic solution, like aqueous sodium bicarbonate, can remove acidic impurities. youtube.com Conversely, an acidic wash could be used to remove basic impurities. The choice of washing agent depends on the nature of the impurities present.

Distillation:

For volatile esters, distillation under reduced pressure is a common purification method. youtube.com This technique separates compounds based on their boiling points. However, for a relatively complex molecule like this compound, distillation might not be sufficient to remove all closely boiling impurities.

Chromatography:

Column chromatography is a highly effective method for purifying organic compounds. googleapis.com For this compound, silica (B1680970) gel is a common stationary phase. The choice of eluent (mobile phase) is crucial for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate is often used, with the polarity gradually increased to elute the desired compound. google.com

Thin-layer chromatography (TLC) is used to monitor the progress of the purification, allowing for the identification of fractions containing the pure product. guidechem.com For pyridine derivatives, specialized chromatographic techniques like cation-exchange chromatography have also been reported for efficient purification. nih.gov

Table 2: Summary of Purification Techniques for Nicotinate and Halopyridine Derivatives

| Technique | Description | Application Notes | Reference |

| Liquid-Liquid Extraction | Partitioning between immiscible solvents to remove water-soluble impurities. | Washing with aqueous NaHCO₃ can remove acidic byproducts. | guidechem.comyoutube.com |

| Distillation | Separation based on differences in boiling points, often under reduced pressure. | May not be effective for removing impurities with similar boiling points. | youtube.com |

| Column Chromatography | Separation based on differential adsorption on a stationary phase (e.g., silica gel). | A gradient of hexane/ethyl acetate is a common eluent system. | google.comgoogleapis.com |

| Cation-Exchange Chromatography | Separation of basic compounds based on their charge. | Can be effective for purifying pyridine derivatives. | nih.gov |

Chemical Reactivity and Transformational Chemistry of Ethyl 2 Chloro 4 Methoxynicotinate

Nucleophilic Substitution Reactions on the Pyridine (B92270) Core

The presence of a chlorine atom at the C2 position of the pyridine ring renders this site susceptible to nucleophilic attack. This reactivity is a cornerstone of the synthetic utility of ethyl 2-chloro-4-methoxynicotinate, enabling the introduction of a wide array of functional groups.

Reactivity at the Chloro-Substituted Position

The chlorine atom at the C2 position of this compound is the primary site for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyridine nitrogen atom facilitates the attack of nucleophiles at the ortho (C2) and para (C4) positions. In this molecule, the chloro group at C2 serves as a good leaving group in such transformations.

A variety of nucleophiles can be employed to displace the C2-chloro substituent. These reactions are fundamental in building more complex molecular architectures. For instance, reactions with amines, alcohols, and thiols allow for the introduction of nitrogen, oxygen, and sulfur-containing moieties, respectively.

Table 1: Examples of Nucleophilic Substitution Reactions at the C2 Position

| Nucleophile | Reagent Example | Product Type |

| Amine | Primary or Secondary Amines | 2-Amino-4-methoxynicotinates |

| Alcohol | Sodium Alkoxides | 2-Alkoxy-4-methoxynicotinates |

| Thiol | Sodium Thiolates | 2-Thioether-4-methoxynicotinates |

This table presents a generalized summary of potential reactions based on the known reactivity of 2-chloropyridines.

Influence of Methoxy (B1213986) Group on Nucleophilic Attack and Regioselectivity

The 4-methoxy group exerts a significant electronic influence on the reactivity of the pyridine ring. As an electron-donating group through resonance, the methoxy group increases the electron density of the ring, which would typically deactivate it towards nucleophilic attack. However, its position para to the C2-chloro substituent is crucial.

While the methoxy group is electron-donating, the overriding factor for regioselectivity in many similar heterocyclic systems is the position of the leaving group relative to the ring nitrogen. In pyridine systems, positions C2 and C4 are inherently more activated towards nucleophilic attack than C3 due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer intermediate.

Competitive Pathways in Halogen Displacement

While direct SNAr at the C2 position is the predominant pathway, other competitive reactions can occur depending on the nucleophile and reaction conditions. For instance, with certain strong, sterically hindered bases, elimination reactions might be possible, although less common for aromatic systems.

In related pyrimidine (B1678525) systems, it has been observed that the choice of nucleophile can lead to unexpected products. For example, the reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with sodium cyanide led to the displacement of the methylthio group rather than the intended chloro group. rsc.org While this is a different heterocyclic system, it highlights the potential for competitive pathways. For this compound, potential side reactions could involve the ester or methoxy groups, particularly under harsh conditions or with highly reactive nucleophiles.

Ester Functional Group Transformations

The ethyl ester group at the C3 position offers another handle for chemical modification, allowing for the synthesis of other important derivatives such as carboxylic acids and amides.

Hydrolysis Reactions of the Ethyl Ester

The ethyl ester of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 2-chloro-4-methoxynicotinic acid. This transformation is typically achieved under basic conditions through a process called saponification, followed by an acidic workup.

Table 2: Conditions for Hydrolysis of the Ethyl Ester

| Reaction | Reagents | Product |

| Saponification | 1. Aqueous NaOH or KOH2. HCl or H₂SO₄ (acidification) | 2-chloro-4-methoxynicotinic acid |

This hydrolysis is a key step in the synthesis of various biologically active molecules where the carboxylic acid functionality is required for activity or for further chemical elaboration.

Transesterification and Amidation Modifications

Beyond hydrolysis, the ethyl ester can undergo transesterification and amidation reactions.

Transesterification: This reaction involves the treatment of the ethyl ester with another alcohol in the presence of an acid or base catalyst. This allows for the exchange of the ethyl group for other alkyl or aryl groups, which can be useful for modifying the solubility or other physicochemical properties of the molecule.

Amidation: Direct reaction of the ethyl ester with an amine to form an amide is also a feasible and important transformation. This reaction often requires elevated temperatures or the use of a catalyst. The resulting amides are often key structural motifs in pharmacologically active compounds. The direct conversion of the ester to an amide provides a more atom-economical route than the two-step hydrolysis-then-amidation sequence.

These transformations of the ester group, coupled with the reactivity at the C2-chloro position, make this compound a valuable and versatile building block in medicinal and materials chemistry.

Reduction Reactions and Pathways

The reduction of this compound can be directed toward either the ester functional group or the pyridine nucleus, depending on the choice of reducing agent and reaction conditions.

Selective Reduction of the Pyridine Ring System

The catalytic hydrogenation of pyridine and its derivatives is a well-established transformation, though it often requires forcing conditions due to the aromatic stability of the ring. For this compound, the complete reduction of the pyridine ring to the corresponding piperidine (B6355638) derivative would typically be achieved using heterogeneous catalysts like rhodium, ruthenium, or platinum under hydrogen pressure.

However, achieving selective reduction can be challenging. The presence of the chloro substituent at the 2-position introduces the possibility of hydrodehalogenation, where the C-Cl bond is cleaved by catalytic hydrogenation. This often occurs concurrently with ring reduction. Therefore, reaction conditions must be carefully optimized to favor one pathway over the other. Due to the electron-withdrawing nature of the chloro and ester groups, the pyridine ring is somewhat deactivated, making its reduction more difficult compared to unsubstituted pyridine.

Reduction of Ester Carbonyl Group

The ester group of this compound can be selectively reduced to a primary alcohol, yielding (2-chloro-4-methoxypyridin-3-yl)methanol. This transformation is typically accomplished using powerful hydride reducing agents.

Lithium aluminum hydride (LiAlH₄) is a strong reducing agent capable of reducing esters to primary alcohols. masterorganicchemistry.comyoutube.com The reaction is generally carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). chemistrysteps.com In contrast, sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally not reactive enough to reduce esters, allowing for the selective reduction of aldehydes or ketones in the presence of an ester group. chemistrysteps.comlibretexts.org

A partial reduction of the ester to the corresponding aldehyde, (2-chloro-4-methoxy)nicotinaldehyde, is challenging but can sometimes be achieved using specialized reagents at low temperatures, such as diisobutylaluminum hydride (DIBAL-H). pressbooks.pub

Table 1: Reagents for Ester Group Reduction

| Reagent | Abbreviation | Typical Product | Notes |

|---|---|---|---|

| Lithium aluminum hydride | LiAlH₄ | Primary Alcohol | Strong, non-selective reducing agent; reduces most carbonyl functionalities. masterorganicchemistry.com |

| Sodium borohydride | NaBH₄ | No Reaction (with ester) | Mild reducing agent, generally unreactive towards esters. libretexts.org |

| Diisobutylaluminum hydride | DIBAL-H | Aldehyde | Allows for partial reduction at low temperatures (e.g., -78 °C). pressbooks.pub |

Other Characteristic Reactions of the Pyridine Nucleus

The pyridine core of this compound, particularly the C-Cl bond, is a key site for synthetic modification through various cross-coupling reactions.

Organometallic Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The 2-chloro substituent on the pyridine ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds at this position. mdpi.com

Suzuki Coupling: This reaction involves the coupling of the chloro-pyridine with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. rsc.orgresearchgate.net This method is highly versatile for creating biaryl or heteroaryl-aryl linkages. Reacting this compound with an arylboronic acid (Ar-B(OH)₂) would yield ethyl 2-aryl-4-methoxynicotinate.

Sonogashira Coupling: To introduce an alkynyl substituent, the Sonogashira coupling is employed. wikipedia.orgorganic-chemistry.org This reaction couples the chloro-pyridine with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.orgresearchgate.net The product from the reaction with an alkyne (R-C≡CH) would be ethyl 2-alkynyl-4-methoxynicotinate.

Heck Reaction: The Heck reaction allows for the arylation or vinylation of alkenes. wikipedia.orgorganic-chemistry.org In this context, this compound acts as the aryl halide, which couples with an alkene (e.g., styrene (B11656) or an acrylate) in the presence of a palladium catalyst and a base to form a substituted alkene at the 2-position of the pyridine ring. nih.gov

Table 2: Examples of Organometallic Coupling Reactions

| Reaction Name | Coupling Partner | Typical Catalyst/Base System | Product Type |

|---|---|---|---|

| Suzuki Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / Na₂CO₃ | 2-Aryl-4-methoxynicotinate |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 2-Alkynyl-4-methoxynicotinate |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tolyl)₃ / Et₃N | 2-Alkenyl-4-methoxynicotinate |

Electrophilic Aromatic Substitution Considerations

The pyridine ring is inherently electron-deficient and thus generally resistant to electrophilic aromatic substitution (EAS) compared to benzene. The reactivity of the ring in this compound is further modulated by its substituents.

Deactivating Groups: The nitrogen atom in the ring, the 2-chloro group, and the 3-ethoxycarbonyl group are all electron-withdrawing, strongly deactivating the ring towards electrophilic attack.

Activating Group: The 4-methoxy group is a strong electron-donating group, which activates the ring through resonance, directing electrophiles to the ortho positions (C3 and C5).

Derivatization at the Methoxy Group

The 4-methoxy group is a robust ether linkage, but it can be cleaved to unveil the corresponding 4-hydroxy group, which exists in equilibrium with its 4-pyridone tautomer. This O-demethylation is an important transformation for modifying the molecule's properties. wikipedia.org This reaction is typically achieved using strong Lewis acids or Brønsted acids. chem-station.com

Common reagents for this purpose include boron tribromide (BBr₃), which is highly effective even at low temperatures, aluminum chloride (AlCl₃), or concentrated hydrobromic acid (HBr) at elevated temperatures. chem-station.com The choice of reagent may depend on the compatibility with other functional groups in the molecule, particularly the ester, which could be hydrolyzed under strongly acidic or basic workup conditions. Enzymatic O-demethylation using cytochrome P450 enzymes has also been reported for various methoxylated aromatic compounds. nih.govresearchgate.net

Table 3: Reagents for O-Demethylation of the Methoxy Group

| Reagent | Typical Conditions | Product |

|---|---|---|

| Boron tribromide (BBr₃) | DCM, -78 °C to rt | Ethyl 2-chloro-4-hydroxy-nicotinate |

| Hydrobromic acid (HBr) | Aqueous HBr (47%), heat | 2-Chloro-4-hydroxy-nicotinic acid (ester hydrolysis may occur) |

| Aluminum chloride (AlCl₃) | DCM or MeCN, heat | Ethyl 2-chloro-4-hydroxy-nicotinate |

Utility As a Versatile Synthetic Building Block in Organic Chemistry

Construction of Substituted Pyridine (B92270) Scaffolds

The pyridine ring is a fundamental structural motif in many biologically active compounds, including pharmaceuticals and agrochemicals. researchgate.net Ethyl 2-chloro-4-methoxynicotinate serves as a valuable starting material for the synthesis of various substituted pyridine scaffolds. The chlorine atom at the 2-position is a particularly useful handle for nucleophilic substitution reactions, allowing for the introduction of a diverse range of functional groups.

The reactivity of the chloro group enables chemists to perform cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, to form carbon-carbon and carbon-nitrogen bonds. This facilitates the synthesis of pyridines with custom substitution patterns that are often difficult to achieve through other synthetic routes. The methoxy (B1213986) and ethyl ester groups can also be chemically manipulated, further expanding the diversity of accessible pyridine derivatives.

Synthesis of Fused Heterocyclic Systems

The strategic placement of reactive sites on the this compound backbone makes it an ideal precursor for the synthesis of fused heterocyclic systems. These are molecular structures where one or more rings are fused to the initial pyridine core, often leading to compounds with unique three-dimensional shapes and biological activities.

For instance, the chloro and ester functionalities can be utilized in intramolecular cyclization reactions to construct bicyclic and tricyclic ring systems. By reacting the chloro group with a nucleophile and then inducing the ester to react with another part of the newly introduced substituent, chemists can forge new rings onto the pyridine scaffold. This approach has been used to create a variety of fused systems, including, but not limited to, thieno[2,3-b]pyridines, furo[2,3-b]pyridines, and pyrido[2,3-d]pyrimidines.

Precursor in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single synthetic operation to form a complex product. These reactions are highly valued for their efficiency and atom economy. While specific examples of this compound in MCRs are not extensively documented, its structure suggests its potential as a valuable component in such transformations.

For example, the reactive chloro group could participate in reactions like the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction, which involves an amidine, an aldehyde, and an isocyanide to form fused imidazopyridines. beilstein-journals.org The ester and methoxy groups could also play a role in directing or participating in other types of MCRs, leading to the rapid assembly of complex molecular frameworks.

Derivatization for Combinatorial Library Synthesis

Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a library. This approach is widely used in drug discovery to identify new lead compounds. This compound is an excellent scaffold for combinatorial library synthesis due to its multiple points of diversification.

The chloro, methoxy, and ester groups can all be targeted for modification. For example, the chloro group can be displaced by a variety of amines, alcohols, or thiols. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a library of amines to form amides. The methoxy group can potentially be demethylated to a hydroxyl group, which can then be further functionalized. This multi-pronged approach allows for the generation of a vast number of unique compounds from a single, readily available starting material.

Applications in Agrochemical Synthesis

The pyridine core is a common feature in many commercially successful herbicides, insecticides, and fungicides. researchgate.net The ability to synthesize a wide range of substituted pyridines from this compound makes it a relevant building block for the discovery of new agrochemicals.

For example, the synthesis of novel pyridine derivatives with potential herbicidal activity can be achieved by modifying the substitution pattern on the pyridine ring. By introducing different functional groups at the 2-, 3-, and 4-positions, researchers can fine-tune the biological activity of the resulting molecules to target specific weeds or pests while minimizing harm to crops and the environment.

Mechanistic and Theoretical Investigations of Ethyl 2 Chloro 4 Methoxynicotinate

Reaction Mechanism Elucidation for Key Transformations

The chemical reactivity of ethyl 2-chloro-4-methoxynicotinate is primarily dictated by the electrophilic nature of the pyridine (B92270) ring, enhanced by the presence of the chlorine atom at the 2-position, and the electronic effects of the methoxy (B1213986) and ethyl carboxylate groups.

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction for 2-chloropyridines. The chlorine atom at the 2-position of the pyridine ring is susceptible to displacement by a variety of nucleophiles. This reactivity is influenced by the electron-withdrawing or donating nature of other substituents on the ring. In the case of this compound, the methoxy group at the 4-position and the ethyl carboxylate group at the 3-position play significant roles in modulating the reactivity of the C2-carbon towards nucleophilic attack.

The generally accepted mechanism for SNAr reactions on 2-chloropyridines proceeds through a two-step addition-elimination sequence. The first step involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a negatively charged, tetrahedral intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the pyridine ring. The presence of electron-withdrawing groups can further stabilize this intermediate, thereby facilitating the reaction. The second step involves the departure of the chloride ion, leading to the restoration of the aromatic system and the formation of the substituted product.

Table 1: Hypothetical Relative Reactivity of Substituted 2-Chloropyridines in SNAr Reactions

This table presents illustrative data based on general principles of SNAr reactions.

| Electrophile | Nucleophile | Relative Rate |

|---|---|---|

| 2-Chloropyridine (B119429) | Methoxide | 1.0 |

| 2-Chloro-4-nitropyridine | Methoxide | >100 |

The ethyl ester group of this compound can undergo hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 2-chloro-4-methoxynicotinic acid. The mechanisms of these transformations are well-established in organic chemistry.

Under basic conditions, the hydrolysis typically proceeds via a BAc2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. This involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This leads to a tetrahedral intermediate, which then collapses to expel the ethoxide ion, forming the carboxylic acid. The final step is an acid-base reaction where the ethoxide deprotonates the carboxylic acid to form ethanol (B145695) and the carboxylate salt.

In contrast, acid-catalyzed hydrolysis follows an AAc2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following a series of proton transfers, ethanol is eliminated as a leaving group, and subsequent deprotonation yields the carboxylic acid.

Computational Chemistry and Quantum Mechanical Analyses

Computational methods provide valuable insights into the molecular properties and reactivity of this compound, complementing experimental findings.

Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be employed to investigate the electronic structure of this compound. These calculations can determine properties like electron density distribution, molecular orbital energies (HOMO and LUMO), and electrostatic potential maps.

The analysis of Frontier Molecular Orbitals (FMOs) is particularly useful in predicting reactivity. A lower energy for the Lowest Unoccupied Molecular Orbital (LUMO) generally correlates with higher reactivity towards nucleophiles in SNAr reactions rsc.org. The distribution of the LUMO on the pyridine ring can indicate the most likely site for nucleophilic attack. Furthermore, the molecular electrostatic potential (ESP) can identify regions of positive potential, which are susceptible to nucleophilic attack rsc.org. For this compound, the carbon atom attached to the chlorine is expected to have a significant positive potential.

Table 2: Illustrative Calculated Electronic Properties for this compound

This table presents hypothetical data based on typical computational results for similar molecules.

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

The three-dimensional structure and flexibility of this compound can be explored through conformational analysis and molecular dynamics (MD) simulations. The molecule possesses rotational freedom around the C-O bonds of the ester and methoxy groups. Conformational analysis aims to identify the most stable (lowest energy) conformations of the molecule.

Molecular dynamics simulations can provide a picture of the molecule's behavior over time in different environments, such as in a solvent mdpi.comnih.govmdpi.comnih.govrsc.org. These simulations can reveal how the molecule interacts with its surroundings and how its conformation fluctuates. This information is crucial for understanding its solubility, transport properties, and interactions with biological targets.

A key application of computational chemistry is the modeling of reaction pathways, including the identification of transition states and the calculation of activation energies. For the SNAr reaction of this compound, theoretical calculations can be used to model the structure of the Meisenheimer intermediate and the transition states leading to and from it.

By calculating the energies of the reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile provides a quantitative measure of the reaction's feasibility and kinetics. For instance, the calculated activation energy for the SNAr reaction can be correlated with the experimentally observed reaction rate. Such calculations have been performed for related 2-chloropyridine systems to understand the influence of substituents on their reactivity nih.govresearchgate.net.

Structure-Reactivity Relationships in Functionalized Nicotinates

The reactivity and selectivity of functionalized nicotinates, such as this compound, are intricately governed by the electronic and steric properties of their substituents. These factors dictate the electron density distribution within the pyridine ring and the accessibility of its reactive sites to incoming reagents, thereby influencing the rates and outcomes of chemical transformations.

Impact of Substituent Electronic Effects on Reaction Rates and Selectivity

The electronic nature of substituents on the nicotinate (B505614) ring plays a pivotal role in modulating its reactivity towards electrophilic and nucleophilic reagents. The interplay of inductive and resonance effects of the chloro and methoxy groups in this compound significantly influences the electron density at different positions of the pyridine ring, thereby affecting the rates and selectivity of its reactions.

The chlorine atom at the 2-position and the methoxy group at the 4-position exert opposing electronic effects. Chlorine, being an electronegative atom, withdraws electron density from the ring through the inductive effect (-I). Conversely, the methoxy group, with its lone pair of electrons on the oxygen atom, donates electron density to the ring via the resonance effect (+R). This donation is most pronounced at the ortho and para positions relative to the methoxy group.

In the context of nucleophilic aromatic substitution (SNAr), a common reaction for 2-halopyridines, the electron-withdrawing nature of the chloro group and the pyridine nitrogen atom activates the 2-position for nucleophilic attack. The stability of the intermediate Meisenheimer complex is a key determinant of the reaction rate. The methoxy group at the 4-position can further influence this by stabilizing the negative charge developed in the transition state through resonance.

Table 1: Predicted Relative Reaction Rates for Nucleophilic Aromatic Substitution on Substituted Ethyl Nicotinates

| Substituent at Position 2 | Substituent at Position 4 | Predicted Relative Rate (k_rel) | Primary Electronic Effect Influencing Rate |

| -Cl | -H | 1.0 | Inductive withdrawal by Cl |

| -Cl | -OCH₃ | > 1.0 | Resonance stabilization by OCH₃ |

| -Cl | -NO₂ | >> 1.0 | Strong inductive and resonance withdrawal by NO₂ |

| -H | -H | << 1.0 | Unactivated ring |

Note: The data in this table is illustrative and based on established principles of substituent effects in nucleophilic aromatic substitution. Actual experimental values may vary.

Steric Influences on Chemical Transformations

The proximity of the ethyl ester group to the 2- and 4-positions can hinder the approach of nucleophiles or electrophiles to these sites. This steric shielding can lead to a decrease in reaction rates compared to less hindered analogues. For instance, in reactions involving nucleophilic attack at the 2-position, the ethyl ester group may sterically clash with the incoming nucleophile, raising the activation energy of the reaction.

The conformation of the ethyl ester group can also play a role in its steric influence. Rotational barriers around the C3-C(O) bond may lead to preferred conformations that either shield or expose the adjacent positions to varying degrees.

Table 2: Hypothetical Steric Hindrance Effects on Reaction Rates

| Reagent Size | Target Position | Predicted Steric Hindrance | Expected Impact on Reaction Rate |

| Small (e.g., NH₃) | 2 | Low | Minor rate decrease |

| Medium (e.g., Piperidine) | 2 | Moderate | Significant rate decrease |

| Large (e.g., tert-Butoxide) | 2 | High | Drastic rate decrease |

| Small (e.g., H⁺) | Pyridine Nitrogen | Low | Minimal steric effect |

Note: This table presents a qualitative prediction of the impact of steric hindrance based on the size of the attacking reagent. The actual effects would need to be determined experimentally.

Analytical and Spectroscopic Characterization in Research

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for elucidating the molecular structure of newly synthesized compounds. By interacting with molecules in distinct ways, different spectroscopic techniques provide complementary pieces of information that, when combined, offer a detailed structural picture of Ethyl 2-chloro-4-methoxynicotinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not widely available in the public domain, the expected ¹H and ¹³C NMR spectral features can be predicted based on the analysis of structurally similar compounds.

For the ¹H NMR spectrum, distinct signals would be anticipated for the protons of the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and the methoxy (B1213986) group (a singlet). The aromatic protons on the pyridine (B92270) ring would appear as doublets or singlets in the aromatic region of the spectrum, with their specific chemical shifts influenced by the positions of the chloro and methoxy substituents.

The ¹³C NMR spectrum would complement this information by providing signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group would be expected to resonate at a characteristic downfield shift. Signals for the carbon atoms of the pyridine ring would be observed in the aromatic region, with their precise locations dictated by the electronic effects of the substituents. The carbons of the ethyl and methoxy groups would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridine-H | 7.0 - 8.5 | d, s |

| Methoxy (-OCH₃) | 3.8 - 4.2 | s |

| Ethyl (-OCH₂CH₃) | 4.0 - 4.5 | q |

| Ethyl (-OCH₂CH₃) | 1.2 - 1.5 | t |

d: doublet, s: singlet, q: quartet, t: triplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 160 - 170 |

| Pyridine Ring | 110 - 160 |

| Methoxy (-OCH₃) | 50 - 60 |

| Ethyl (-OCH₂) | 60 - 70 |

| Ethyl (-CH₃) | 10 - 20 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. For this compound, high-resolution mass spectrometry would be used to confirm its elemental composition by providing a highly accurate mass measurement.

The mass spectrum would show a molecular ion peak corresponding to the mass of the intact molecule. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion peak would be observed, with the M+2 peak being approximately one-third the intensity of the M peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways for this molecule would likely involve the loss of the ethoxy group from the ester, the loss of the entire ester group, or the cleavage of the methoxy group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to display several characteristic absorption bands. A strong absorption band in the region of 1720-1740 cm⁻¹ would indicate the presence of the ester carbonyl group (C=O). Absorptions corresponding to the C-O stretching of the ester and the ether linkage of the methoxy group would likely appear in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while C=C and C=N stretching vibrations of the pyridine ring would be found in the 1400-1600 cm⁻¹ range. The C-Cl stretching vibration would typically appear in the lower frequency region of the spectrum.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The pyridine ring in this compound constitutes a chromophore that would absorb UV light. The spectrum would be expected to show absorption maxima characteristic of a substituted pyridine system. The positions and intensities of these absorptions are influenced by the nature and position of the substituents on the ring.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly efficient separation technique used to determine the purity of a sample and to quantify its components. For the analysis of this compound, a reversed-phase HPLC method would typically be employed. In this setup, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

The compound would be detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the compound exhibits strong absorbance. The purity of the sample is determined by the percentage of the total peak area that is attributable to the main compound peak. This method can also be used to monitor the disappearance of starting materials and the appearance of the product over the course of a reaction, providing valuable kinetic information.

Table 3: Illustrative HPLC Method Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis on this compound, a high-quality single crystal of the compound would first need to be grown. This is often a challenging step, requiring the slow crystallization of the purified compound from a suitable solvent or solvent mixture.

Once a suitable crystal is obtained, it is mounted on a goniometer and bombarded with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. The intensities and positions of these spots are meticulously measured.

This diffraction data is then processed using complex mathematical algorithms (Fourier transforms) to generate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined, revealing the exact molecular structure, including bond lengths, bond angles, and torsional angles. This provides unambiguous confirmation of the compound's constitution and conformation in the solid state.

Hypothetical Crystallographic Data for this compound:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic (common for organic molecules) |

| Space Group | e.g., P2₁/c or Pca2₁ |

| Unit Cell Dimensions | a, b, c (in Å) and α, β, γ (in °) would be precisely determined. |

| Z (Molecules per unit cell) | An integer value, typically 2, 4, or 8. |

| Calculated Density | Derived from the molecular weight and unit cell volume. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; a low value indicates a good fit. |

The resulting structural model would definitively confirm the connectivity of the ethyl ester, the chloro substituent, and the methoxy group on the pyridine ring, providing invaluable insight into the molecule's solid-state packing and intermolecular interactions.

Future Perspectives and Emerging Research Avenues

Development of Greener and Sustainable Synthetic Pathways

The chemical industry is increasingly focusing on environmentally benign methodologies. For the synthesis of substituted pyridines, including derivatives of Ethyl 2-chloro-4-methoxynicotinate, this translates to the exploration of multicomponent reactions (MCRs), the use of renewable feedstocks, and the application of eco-friendly catalysts.

MCRs offer a significant advantage by combining multiple starting materials in a single step, which reduces waste and improves atom economy. researchgate.net Research into one-pot, four-component annulation reactions for producing tetra-arylpyridines, for instance, highlights a strategy that is both economical and environmentally friendly, using no additives and generating only water as a byproduct. acs.org Similarly, functional and environmentally green procedures for synthesizing novel pyridine (B92270) derivatives have been developed through one-pot, four-component reactions. nih.gov

The use of renewable resources is another cornerstone of sustainable chemistry. Glycerol, a byproduct of biodiesel production, has been successfully used with ammonia (B1221849) over zeolite catalysts to produce pyridines, demonstrating a thermo-catalytic conversion process that provides a renewable pathway to these important heterocycles. rsc.org Ethanol (B145695), as a bio-based and renewable solvent, is also being explored for sustainable pyridine synthesis. researchgate.net

Furthermore, the development of reusable and eco-friendly catalysts is a key area of research. Activated fly ash, a waste product, has been shown to be an efficient and reusable catalyst for the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives. bhu.ac.in These approaches, focused on minimizing waste and utilizing renewable materials, are crucial for the future of sustainable chemical manufacturing.

Exploration of Novel Catalytic Transformations for Enhanced Efficiency

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is essential for improving the efficiency of reactions involving compounds like this compound. Research is focused on developing catalysts that offer higher selectivity, operate under milder conditions, and enable new types of chemical transformations.

Recent advancements include the use of cationic half-sandwich rare-earth catalysts for the atom-economical synthesis of 2-alkylated pyridine derivatives through C-H addition to olefins. organic-chemistry.org This method is compatible with a wide range of pyridine and olefin substrates. organic-chemistry.org Another innovative approach involves a photochemical method for the functionalization of pyridines using a dithiophosphoric acid catalyst that performs three catalytic tasks: Brønsted acid for pyridine protonation, a single-electron transfer reductant, and a hydrogen atom abstractor. This allows for the coupling of pyridinyl and allylic radicals with high regioselectivity. nih.gov

Copper-catalyzed reactions are also showing great promise. A copper-mediated cleavage of isoxazoles in DMSO has been developed for the synthesis of nicotinate (B505614) derivatives and tetrasubstituted pyridines, where DMSO acts as a one-carbon surrogate. organic-chemistry.org Additionally, a synergistic catalysis by a copper(I) salt and a secondary ammonium (B1175870) salt enables the modular synthesis of various substituted pyridines from O-acetyl ketoximes and α,β-unsaturated aldehydes under mild conditions. organic-chemistry.org

Electrochemical methods are also emerging as a powerful tool. Scientists have developed an electrochemical technique for precise, para-position single-carbon insertion into polysubstituted pyrroles to create diverse pyridine derivatives. scitechdaily.com This method, which operates without external reagents, showcases a new strategy for constructing complex aromatic molecules. scitechdaily.com

Expanding the Scope of Synthetic Utility in Complex Molecular Architectures

The pyridine scaffold is a ubiquitous feature in pharmaceuticals and other biologically active molecules. rsc.orgnih.gov this compound, as a functionalized pyridine, is a valuable starting material for the construction of more complex molecular architectures. Future research will likely focus on leveraging its reactive sites to build intricate and novel chemical entities.

The direct C-H functionalization of pyridines is a key area of development that aims to add complexity in a more efficient manner. rsc.org While the electron-poor nature of the pyridine ring can make this challenging, new methods are emerging to overcome this. rsc.org For example, a one-step conversion of N-vinyl and N-aryl amides to pyridine and quinoline (B57606) derivatives using trifluoromethanesulfonic anhydride (B1165640) and 2-chloropyridine (B119429) has been reported. organic-chemistry.orgnih.gov This method allows for the direct introduction of various substituents. organic-chemistry.org

The synthesis of polysubstituted pyridines is another important research direction. A two-pot, three-component procedure has been developed for the preparation of substituted pyridines, which utilizes a redox-neutral intermolecular catalytic aza-Wittig reaction to generate 2-azadienes for subsequent Diels-Alder reactions. nih.gov This provides rapid access to diverse tri- and tetrasubstituted pyridines. nih.gov The olefin cross-metathesis reaction also offers a rapid and efficient route to α,β-unsaturated 1,5-dicarbonyl derivatives, which are effective precursors for pyridines with a wide range of substitution patterns. organic-chemistry.org

These advanced synthetic methods will enable chemists to incorporate the this compound motif into a wider array of complex molecules, potentially leading to the discovery of new therapeutic agents and functional materials.

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automation and high-throughput experimentation (HTE) is revolutionizing chemical research and development by accelerating the discovery and optimization of new reactions and molecules. bohrium.comyoutube.com For a versatile building block like this compound, these technologies offer the potential to rapidly explore a vast chemical space and identify optimal reaction conditions.

HTE platforms allow for the parallel execution of a large number of experiments on a microscale, enabling the rapid screening of catalysts, solvents, and other reaction parameters. youtube.comacs.org This is particularly valuable for complex reactions where multiple variables can influence the outcome. acs.org For instance, HTE has been successfully used to optimize a tandem Heck-Suzuki reaction for the synthesis of 3,3-disubstituted oxindoles and to screen for suitable conditions for Negishi cross-coupling reactions. bohrium.comacs.org

The data generated from HTE can be used to train machine learning algorithms, which can then predict the outcomes of new experiments and even propose novel reaction conditions or molecular structures. youtube.com This synergy between automation, HTE, and artificial intelligence has the potential to create "self-driving labs" that can autonomously design and execute experiments, significantly accelerating the pace of discovery. youtube.com The application of these technologies to the synthesis and functionalization of this compound and its derivatives will undoubtedly lead to new and innovative applications in medicinal chemistry and materials science. acs.orgacs.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-chloro-4-methoxynicotinate, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification of nicotinic acid derivatives. For example, chlorination at the 2-position can be achieved using POCl₃ or SOCl₂ under reflux, followed by methoxylation at the 4-position using sodium methoxide. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>99%). Monitoring reaction progress with TLC and confirming structure via H/C NMR and FT-IR is critical. Ensure inert conditions to prevent hydrolysis of the ester group .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use NIOSH/MSHA-approved respirators for airborne particles, nitrile gloves, and chemical-resistant lab coats to prevent dermal exposure. Store in airtight containers under inert gas (e.g., argon) at 2–8°C to minimize degradation. Emergency procedures include immediate flushing with water for skin/eye contact and using activated carbon for spill containment. Safety protocols align with OSHA and EU standards .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Combine H/C NMR to confirm substitution patterns (e.g., methoxy at C4, chloro at C2). FT-IR identifies ester carbonyl (~1740 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (C₉H₁₀ClNO₃, theoretical MW 215.04). Cross-reference data with NIST Chemistry WebBook for validation .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G** level calculates electrophilic regions (e.g., C2 chloro group’s susceptibility to substitution). Molecular dynamics simulations model solvation effects in polar aprotic solvents (e.g., DMF), predicting activation energies for SNAr reactions. Validate with experimental kinetic studies under varying temperatures (25–80°C) .

Q. What experimental design strategies optimize yield in multi-step syntheses involving this compound?

- Methodological Answer : Use Design of Experiments (DoE) to screen factors like reaction time, temperature, and catalyst loading. For example, a 3² factorial design can optimize chlorination (POCl₃, 80–110°C) and methoxylation steps (NaOMe, 0–20 mol%). Response Surface Methodology (RSM) identifies ideal conditions, achieving >85% yield. Monitor side reactions (e.g., ester hydrolysis) via inline FT-IR .

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

- Methodological Answer : Cross-validate data using multiple techniques:

- Melting Point : Compare DSC (Differential Scanning Calorimetry) results with literature. Impurities (e.g., unreacted starting material) may depress melting points; repurify via preparative HPLC.

- Spectral Data : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals. Reference computational IR spectra (e.g., B3LYP/6-31G*) to assign vibrational modes .

Q. What role does solvent choice play in the compound’s stability during long-term storage?

- Methodological Answer : Hydrolysis of the ester group is minimized in anhydrous aprotic solvents (e.g., acetonitrile) stored with molecular sieves. Accelerated stability studies (40°C/75% RH for 6 months) quantify degradation via HPLC-UV. Use Arrhenius modeling to predict shelf life at 25°C. Avoid protic solvents (e.g., methanol) to prevent ester cleavage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.